Ethyl 3-bromo-4-cyano-5-formylbenzoate
Description
Ethyl 3-bromo-4-cyano-5-formylbenzoate (CAS: 1805104-47-5, C₁₁H₈BrNO₃) is a multifunctional benzoate ester derivative featuring three distinct substituents: a bromine atom at the 3-position, a cyano group at the 4-position, and a formyl group at the 5-position of the benzene ring. The ethyl ester group at the carboxylate position distinguishes it from methyl or other alkyl ester analogs. This compound’s molecular weight is approximately 282.08 g/mol (calculated from its molecular formula) .
Properties
CAS No. |
1805104-47-5 |
|---|---|
Molecular Formula |
C11H8BrNO3 |
Molecular Weight |
282.09 g/mol |
IUPAC Name |
ethyl 3-bromo-4-cyano-5-formylbenzoate |
InChI |
InChI=1S/C11H8BrNO3/c1-2-16-11(15)7-3-8(6-14)9(5-13)10(12)4-7/h3-4,6H,2H2,1H3 |
InChI Key |
BMVXFTWZFXMVIY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)C#N)C=O |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)C#N)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 3-Bromo-4-Cyano-5-Formylbenzoate
Key Differences :
- Ester Group: The methyl ester analog (CAS: 1804381-28-9, C₁₀H₆BrNO₃) has a molecular weight of 268.06 g/mol, 14.02 g/mol lighter than the ethyl derivative due to the shorter alkyl chain .
- Commercial Availability : The methyl variant is listed as discontinued across all quantities (25–500 mg), whereas the ethyl analog’s availability is unspecified in the evidence .
Other Ethyl Benzoate Derivatives
Ethyl benzoates with varying substituents highlight the impact of functional groups on reactivity and applications:
Critical Analysis :
- Electronic Effects: The bromo and cyano groups in this compound create a strongly electron-deficient aromatic ring, favoring nucleophilic aromatic substitution (NAS) or cross-coupling reactions (e.g., Suzuki coupling). This contrasts with ethyl 4-fluorobenzoate, where the weaker electron-withdrawing fluoro group limits such reactivity .
- Steric Hindrance : The 5-formyl group in the target compound may introduce steric challenges in synthetic modifications compared to less-substituted analogs like ethyl 4-formylbenzoate.
Notes
- Research Gaps: No crystallographic data (e.g., SHELX-refined structures) or bioactivity studies are available in the evidence, limiting mechanistic insights .
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